2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, also known as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) or ethyl 1,2-dihydro-2-ethoxyquinoline-1-carboxylate, is a chemical compound with the formula C14H17NO3 []. It has gained significance in scientific research due to its dual properties:
EEDQ can block dopamine receptors, a type of neurotransmitter receptor in the brain. However, its irreversible nature limits its use in vivo studies [].
EEDQ serves as a crucial reagent in peptide synthesis. It facilitates the formation of amide bonds between acylamino acids and amino acid esters in a process called peptide coupling []. This reaction is known for its high yield and minimal racemization (undesired formation of stereoisomers) [].
EEDQ possesses a bicyclic structure consisting of a six-membered benzene ring fused with a five-membered nitrogen-containing ring (quinoline). The key features include:
The presence of these electron-withdrawing groups (ethoxy and ethoxycarbonyl) contributes to the electrophilic character of the carbonyl carbon in the ethoxycarbonyl moiety []. This electrophilic character plays a vital role in its function as a coupling reagent.
EEDQ acts as a condensing agent in peptide synthesis. It activates the carboxylic acid group of an acylamino acid by forming a transient mixed anhydride intermediate. This intermediate then reacts with the amine group of an amino acid ester to form a new peptide bond []. Here's a simplified representation of the reaction:
R1-CO-(CH2)n-CH(NH2)-COOH (acylamino acid) + H2N-(CH2)m-COOR2 (amino acid ester) + EEDQ -> R1-CO-(CH2)n-CH(NH)-CO-(CH2)m-COOR2 (peptide) + Byproducts (including ethanol and CO2) []
The exact mechanism of EEDQ's interaction with dopamine receptors remains unclear. However, it's believed to bind irreversibly to the receptor, preventing dopamine from binding and exerting its signaling effects [].
EEDQ activates the carboxylic acid group of the acylamino acid by forming a mixed anhydride intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine group of the amino acid ester, leading to the formation of a new peptide bond []. The ethoxycarbonyl group of EEDQ departs as a leaving group during this process.
EEDQ plays a role in modifying chitosan, a natural biopolymer derived from chitin. Studies have shown its effectiveness in achieving regioselective quaternization, a process where a positively charged group (quaternary ammonium) is introduced at specific locations on the chitosan molecule. This modification enhances chitosan's solubility, making it more applicable in various research areas, including drug delivery and tissue engineering [].
Irritant